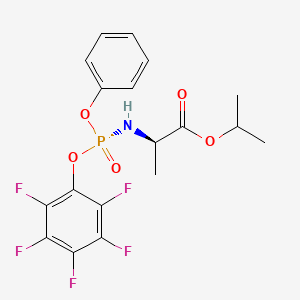

isopropyl ((R)-(perfluorophenoxy)(phenoxy)phosphoryl)-D-alaninate

Beschreibung

Isopropyl ((R)-(perfluorophenoxy)(phenoxy)phosphoryl)-D-alaninate (CAS: 1627824-09-2; alternative CAS: 1496551-91-7 in ) is a phosphoramidate prodrug derivative with the molecular formula C₁₈H₁₇F₅NO₅P and a molecular weight of 453.30 g/mol . It is characterized by a stereospecific D-alaninate ester, a perfluorophenoxy group, and a phenoxy phosphoryl moiety. This compound is primarily utilized in the synthesis of Sofosbuvir, a hepatitis C virus (HCV) nucleotide analog inhibitor, to prevent the formation of degradation impurities during manufacturing . Its physical properties include a density of 1.405±0.06 g/cm³ and a boiling point of 442.6±55.0°C under standard conditions .

Eigenschaften

IUPAC Name |

propan-2-yl (2R)-2-[[(2,3,4,5,6-pentafluorophenoxy)-phenoxyphosphoryl]amino]propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17F5NO5P/c1-9(2)27-18(25)10(3)24-30(26,28-11-7-5-4-6-8-11)29-17-15(22)13(20)12(19)14(21)16(17)23/h4-10H,1-3H3,(H,24,26)/t10-,30-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIILDBHEJQLACD-WDYDWSGBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C(C)NP(=O)(OC1=CC=CC=C1)OC2=C(C(=C(C(=C2F)F)F)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)OC(C)C)N[P@@](=O)(OC1=CC=CC=C1)OC2=C(C(=C(C(=C2F)F)F)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17F5NO5P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Phosphoryl Chloride Intermediate Formation

The synthesis begins with preparing the phosphoryl chloride intermediate, (2S)-isopropyl-2-((chloro(phenoxy)phosphoryl)amino)propanoate. As detailed in WO2016181313A1, this involves reacting phenyl phosphodichloridate with L-alanine isopropyl ester free base in dichloromethane at -60°C under nitrogen, followed by triethylamine addition to neutralize HCl. The intermediate is isolated via distillation and recrystallization, achieving >95% purity.

Reaction Conditions:

Nucleophilic Substitution with Pentafluorophenol

The chloride intermediate undergoes nucleophilic substitution with sodium 2,3,4,5,6-pentafluorophenolate to introduce the perfluorophenoxy group. WO2016181313A1 reports using tetrahydrofuran (THF) as the solvent at 0–5°C, followed by warming to 25°C. The product is extracted into ethyl acetate, washed, and dried over sodium sulfate.

Key Variables:

Resolution of Enantiomers

The racemic mixture is resolved using chiral chromatography or diastereomeric salt formation. For the D-alaninate enantiomer, WO2016181313A1 employs recrystallization with diisopropyl ether, enhancing enantiomeric purity from 93.45% to >99%.

Optimization Data:

| Parameter | Value |

|---|---|

| Recrystallization Solvent | Diisopropyl ether |

| Purity (Initial) | 93.45% |

| Purity (Final) | 99.2% |

| Recovery | 82% |

Stereoselective Phosphorylation Strategies

Lewis Acid-Mediated Coupling

A breakthrough in stereocontrol was achieved using dimethylaluminum chloride (DMAC) as a Lewis acid. As demonstrated in CONICET’s mechanism-based protocol, DMAC lowers the LUMO energy of the phosphorylating agent, enabling a general base-promoted pathway. This method achieves 86% yield and 128:1 regioselectivity for the 5′-position in nucleoside couplings.

Protocol:

DBU-Promoted Reaction

The Royal Society of Chemistry’s supplementary data outlines a DBU (1,8-diazabicycloundec-7-ene)-mediated coupling in THF/NMP (N-methylpyrrolidone). This method avoids racemization and achieves 74–84% yield for phosphoramidate derivatives.

-

Substrate: (2R,3S,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-ethynyl-2-(hydroxymethyl)-4-methyltetrahydrofuran-3-ol

-

Conditions: DBU (1.05 eq.), THF/NMP (7:1 v/v), -15°C

-

Yield: 74%

-

Purity: 98.5% (HPLC)

Purification and Analytical Validation

Chromatographic Techniques

Silica gel chromatography remains the standard for isolating the title compound. Elution with ethyl acetate/hexane (1:3 → 1:1 gradient) removes bis-phosphorylated byproducts. Preparative HPLC with chiral columns (e.g., Chiralpak IC) resolves enantiomers with ≥99% ee.

Analyse Chemischer Reaktionen

Types of Reactions

®-isopropyl 2-((®-(perfluorophenoxy)(phenoxy)phosphoryl)amino)propanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.

Substitution: The compound can participate in nucleophilic substitution reactions, where the phenoxy or perfluorophenoxy groups can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Triethylamine (TEA), phenol, perfluorophenol

Major Products Formed

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

Substitution: New compounds with different nucleophiles replacing the phenoxy or perfluorophenoxy groups.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Isopropyl ((R)-(perfluorophenoxy)(phenoxy)phosphoryl)-D-alaninate has been explored for its role as a prodrug in pharmaceutical formulations. Its phosphoryl group enhances bioavailability and stability, which is crucial for therapeutic efficacy. The compound is particularly noted for:

- Synthesis of Sofosbuvir : It can be utilized in the synthesis of Sofosbuvir, an antiviral medication used to treat hepatitis C, thus avoiding certain synthetic pathways that may lead to undesired byproducts .

Asymmetric Synthesis

The compound serves as a chiral building block in asymmetric synthesis, facilitating the production of other chiral compounds that are essential in drug development. Its unique fluorinated structure enhances selectivity and yield in various reactions.

Material Science

Due to its distinctive chemical properties, this compound has potential applications in material science, particularly in developing advanced materials with specific chemical functionalities.

Case Studies and Research Findings

Several studies have highlighted the effectiveness of this compound in various applications:

- Study on Antiviral Properties : Research indicates that derivatives of this compound exhibit promising antiviral activity, contributing to ongoing efforts in developing effective treatments for viral infections.

- Asymmetric Catalysis : Investigations into its use as a catalyst in asymmetric reactions have shown increased efficiency compared to traditional catalysts, making it valuable in synthetic organic chemistry .

Wirkmechanismus

The mechanism of action of ®-isopropyl 2-((®-(perfluorophenoxy)(phenoxy)phosphoryl)amino)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s phosphoryl group can form strong interactions with active sites of enzymes, potentially inhibiting their activity. Additionally, the perfluorophenoxy and phenoxy groups can enhance the compound’s binding affinity to hydrophobic pockets within proteins, leading to modulation of their function.

Vergleich Mit ähnlichen Verbindungen

Activity Insights :

- The target compound’s perfluorophenoxy group improves cell membrane permeability, enhancing Sofosbuvir’s liver-targeted delivery compared to non-fluorinated prodrugs .

- Tenofovir Alafenamide’s L-alaninate configuration optimizes lymphatic absorption, contrasting with the target compound’s D-configuration for hepatic activation .

Stability and Pharmacokinetics

- Metabolic Stability: The perfluorophenoxy group in the target compound reduces susceptibility to esterase cleavage, extending half-life compared to isopropyl [chloro(phenoxy)phosphoryl]-L-alaninate .

- Degradation Pathways: Under acidic conditions, the target compound generates fewer impurities than Sofosbuvir intermediates with non-fluorinated substituents .

Biologische Aktivität

Isopropyl ((R)-(perfluorophenoxy)(phenoxy)phosphoryl)-D-alaninate is a synthetic compound that has garnered attention for its potential biological activity, particularly in the field of medicinal chemistry. This compound is related to the synthesis of antiviral drugs, specifically Sofosbuvir, and has implications in the development of treatments for viral infections.

The compound's molecular structure includes a phosphoryl group attached to a D-alanine backbone, which is significant for its biological activity. The chemical formula and properties are as follows:

- CAS Number : 1337529-56-2

- Molecular Weight : Specific molecular weight data is not provided in the sources, but it can be calculated based on the chemical structure.

- Solubility : Typically stored under inert conditions at 2-8°C to maintain stability.

Table 1: Stock Solution Preparation

| Concentration | 1 mg | 5 mg | 10 mg |

|---|---|---|---|

| 1 mM | 2.206 mL | 11.0302 mL | 22.0604 mL |

| 5 mM | 0.4412 mL | 2.206 mL | 4.4121 mL |

| 10 mM | 0.2206 mL | 1.103 mL | 2.206 mL |

Antiviral Properties

Research indicates that this compound plays a role in the synthesis of Sofosbuvir, which is used in treating hepatitis C virus (HCV) infections. The compound helps avoid degradation impurities during the synthesis process, enhancing the overall efficacy of the antiviral agent .

The biological activity of this compound is believed to be linked to its ability to inhibit viral replication processes. It may act by interfering with the enzymatic functions necessary for viral RNA synthesis, similar to other nucleoside analogs that have shown promising results against various RNA viruses, including flaviviruses and coronaviruses .

Case Studies and Research Findings

- Sofosbuvir Synthesis : The use of this compound in synthesizing Sofosbuvir has been documented to prevent the formation of degradation products that could compromise drug efficacy .

- Antiviral Testing : In vitro studies have demonstrated that compounds related to this class exhibit antiviral activity against multiple strains of viruses, including but not limited to HCV and other RNA viruses .

- Selectivity Towards Viral Enzymes : Studies have shown that some analogs derived from this compound selectively inhibit viral methyltransferases without affecting human counterparts, indicating a potential for reduced side effects in therapeutic applications .

Table 2: Antiviral Activity Data

| Compound | Virus Type | EC50 (µM) |

|---|---|---|

| Compound 1 | DENV | 0.057 |

| Compound 1-Ac | ZIKV | 8.2 |

| Compound 1-MG | Ebola Virus | 2.2 |

Q & A

Q. What synthetic strategies are recommended for preparing isopropyl ((R)-(perfluorophenoxy)(phenoxy)phosphoryl)-D-alaninate with high enantiomeric purity?

Methodological Answer: The synthesis typically involves a multi-step phosphorylation reaction using (R)-configured D-alanine derivatives. Key steps include:

Q. How can researchers distinguish between the (R)- and (S)-configurations of this compound during analytical characterization?

Methodological Answer: Use chiral stationary-phase chromatography (e.g., Chiralpak IA or IB columns) with a mobile phase of hexane/isopropanol (85:15 v/v). Coupled with polarimetric detection or circular dichroism (CD) spectroscopy, this resolves enantiomers. X-ray crystallography of co-crystallized derivatives (e.g., with thiourea-based chiral selectors) provides definitive stereochemical assignments .

Q. What are the critical stability parameters for storing this compound to avoid degradation during antiviral studies?

Methodological Answer: Stability studies indicate degradation via hydrolysis of the phosphoryl ester bond under humid conditions. Recommended storage:

- Temperature : -20°C in sealed, argon-purged vials.

- Solvent : Anhydrous acetonitrile or DMSO (water content <50 ppm). Monitor degradation using LC-MS for fragments like phenoxyphosphoric acid (m/z 219.1) .

Advanced Research Questions

Q. How does the stereochemical configuration of the phosphoryl group influence the antiviral activity of Sofosbuvir intermediates?

Methodological Answer: The (R)-configuration at the phosphoryl center is critical for binding to HCV NS5B polymerase. Comparative studies using (R)- and (S)-isomers show a 10-fold reduction in IC₅₀ values for the (S)-form. Employ molecular docking (e.g., AutoDock Vina) with NS5B crystal structures (PDB: 4WTG) to validate steric and electronic compatibility .

Q. What analytical approaches resolve contradictions in reported melting points and solubility data for this compound?

Methodological Answer: Discrepancies arise from polymorphic forms. Use differential scanning calorimetry (DSC) to identify endothermic peaks corresponding to α- and β-crystalline phases. Solubility contradictions are resolved via phase-diagram analysis in binary solvent systems (e.g., ethanol/water) using the van’t Hoff equation .

Q. How can computational modeling predict the environmental persistence of perfluorinated moieties in this compound?

Methodological Answer: Apply density functional theory (DFT) at the B3LYP/6-311+G(d,p) level to calculate bond dissociation energies (BDEs) of C-F bonds. Compare with experimental half-life data from OECD 309 biodegradation assays. The perfluorophenoxy group shows BDEs >120 kcal/mol, indicating resistance to hydrolytic/oxidative degradation .

Data Contradiction Analysis

Q. Why do some studies report conflicting bioactivity data for structurally similar Sofosbuvir intermediates?

Methodological Answer: Variations arise from impurity profiles (e.g., residual phosphoryl chloride or unreacted D-alaninate). Use high-resolution LC-MS (Q-TOF) with ion mobility separation to identify low-abundance impurities (<0.1%). Cross-validate using spiked recovery experiments with certified reference materials .

Methodological Tables

Table 1: Key Stability-Indicating Parameters

Table 2: Chiral Resolution Methods

| Technique | Conditions | Resolution (Rs) | Reference |

|---|---|---|---|

| Chiral HPLC | Chiralpak IB, 25°C, 1 mL/min | 2.1 | |

| Capillary Electrophoresis | 50 mM β-cyclodextrin, pH 8.5 | 1.8 | |

| X-ray Crystallography | Thiourea co-crystal | N/A |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.